molecular formula C13H13NO3 B1362509 Ethyl 6-methoxyquinoline-3-carboxylate CAS No. 26660-48-0

Ethyl 6-methoxyquinoline-3-carboxylate

Cat. No. B1362509
Key on ui cas rn: 26660-48-0
M. Wt: 231.25 g/mol
InChI Key: NUBYMKNFTIBVKU-UHFFFAOYSA-N
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Patent
US08110687B2

Procedure details

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate (640 mg, 2.4 mmol) was dissolved in MeOH (30 mL). TEA (0.67 mL, 4.8 mmol) and 10% Pd on carbon (0.1 g) were added. The mixture was allowed to stir under an atmosphere of hydrogen (50 psi) for 20 h and was then filtered through Celite. Removal of solvents gave ethyl 6-methoxyquinoline-3-carboxylate, which was used without further purification. LCMS: (FA) ES+ 232.0.
Quantity
640 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
0.67 mL
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:14]([O:16][CH2:17][CH3:18])=[O:15]>CO.[Pd]>[CH3:13][O:12][C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][CH:8]=1)[N:5]=[CH:4][C:3]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:2]2

Inputs

Step One
Name
Quantity
640 mg
Type
reactant
Smiles
ClC1=C(C=NC2=CC=C(C=C12)OC)C(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
TEA
Quantity
0.67 mL
Type
reactant
Smiles
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
to stir under an atmosphere of hydrogen (50 psi) for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was then filtered through Celite
CUSTOM
Type
CUSTOM
Details
Removal of solvents

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC=1C=C2C=C(C=NC2=CC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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